N-{2-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(4-methylphenyl)urea
Vue d'ensemble
Description
N-{2-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(4-methylphenyl)urea, commonly known as Ertugliflozin, is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). It is a drug used for the treatment of type 2 diabetes mellitus. The drug is designed to lower blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine.
Mécanisme D'action
Ertugliflozin works by inhibiting the N-{2-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(4-methylphenyl)urea transporter, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting N-{2-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(4-methylphenyl)urea, Ertugliflozin prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. This results in a reduction in blood glucose levels and improved glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on blood glucose levels, Ertugliflozin has been shown to have other biochemical and physiological effects. The drug has been shown to reduce body weight, blood pressure, and improve lipid profile. It has also been shown to have beneficial effects on cardiovascular outcomes in patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Ertugliflozin has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying glucose metabolism and diabetes. However, the drug has some limitations, including its high cost and limited availability. In addition, the drug may have off-target effects that need to be carefully considered when interpreting experimental results.
Orientations Futures
There are several future directions for research on Ertugliflozin. One area of focus is the potential use of the drug in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Another area of interest is the development of combination therapies that target multiple pathways involved in glucose metabolism. Finally, there is a need for further research to fully understand the long-term effects of Ertugliflozin on cardiovascular outcomes and other health outcomes in patients with type 2 diabetes.
Applications De Recherche Scientifique
Ertugliflozin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Clinical trials have shown that the drug is effective in reducing blood glucose levels and improving glycemic control in patients with type 2 diabetes. In addition, Ertugliflozin has been shown to have favorable effects on body weight, blood pressure, and lipid profile.
Propriétés
IUPAC Name |
1-[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-3-24-12-14-25(15-13-24)16-18-6-4-5-7-20(18)23-21(26)22-19-10-8-17(2)9-11-19/h4-11H,3,12-16H2,1-2H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPVNVZTRAXINT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.